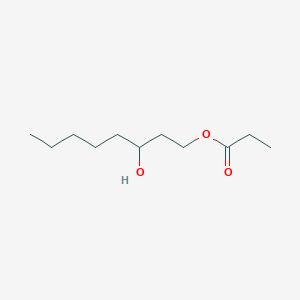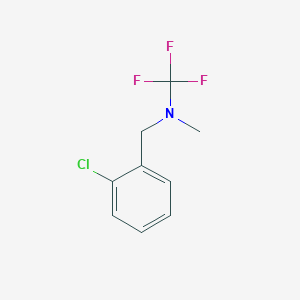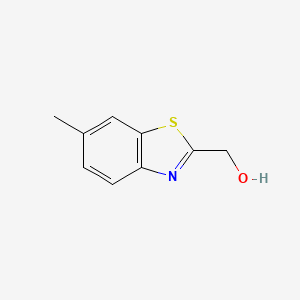
4,8-Dimethylnon-7-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Dimethylnon-7-enal is an organic compound with the molecular formula C11H20O. It is a type of aldehyde, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom. This compound is known for its distinct structure, which includes a nonene backbone with methyl groups at the 4th and 8th positions and an aldehyde group at the 7th position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethylnon-7-enal typically involves the use of alkenes and aldehydes as starting materials. One common method is the hydroformylation of 4,8-dimethylnon-7-ene, which involves the addition of a formyl group (CHO) to the double bond in the presence of a catalyst such as rhodium or cobalt .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through large-scale hydroformylation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 4,8-Dimethylnon-7-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed:
Oxidation: 4,8-Dimethylnon-7-oic acid.
Reduction: 4,8-Dimethylnon-7-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,8-Dimethylnon-7-enal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4,8-Dimethylnon-7-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as antimicrobial activity. The exact pathways and molecular targets involved are still under investigation .
Comparación Con Compuestos Similares
- 4,8-Dimethyl-7-nonen-1-yne
- 4,8-Dimethyl-7-nonen-2-one
- 4,8-Dimethyl-7-nonen-2-ol
Comparison: 4,8-Dimethylnon-7-enal is unique due to its specific structure and functional group arrangement. Compared to its analogs, it has distinct reactivity and applications. For example, 4,8-Dimethyl-7-nonen-2-one is a ketone and has different chemical properties and reactivity compared to the aldehyde group in this compound .
Propiedades
Número CAS |
58772-83-1 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
4,8-dimethylnon-7-enal |
InChI |
InChI=1S/C11H20O/c1-10(2)6-4-7-11(3)8-5-9-12/h6,9,11H,4-5,7-8H2,1-3H3 |
Clave InChI |
JYZBGRBGMXAFMK-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C(C)C)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


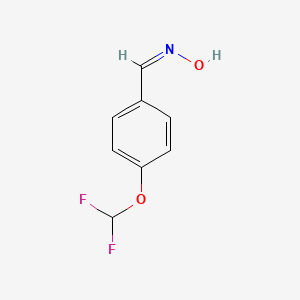

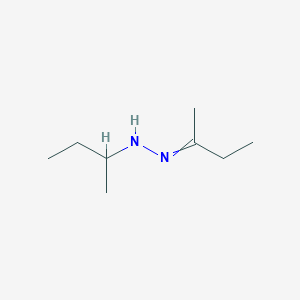
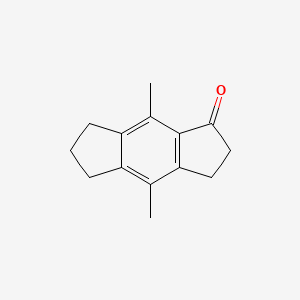
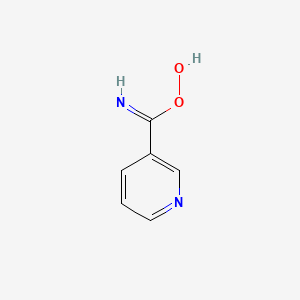
![3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13958514.png)

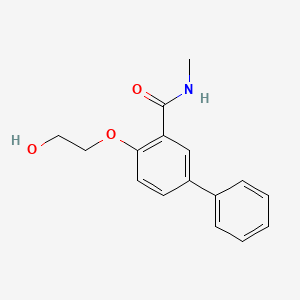
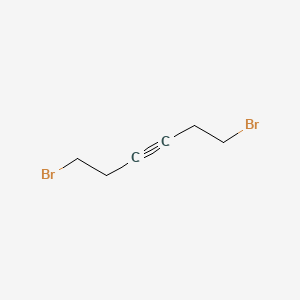
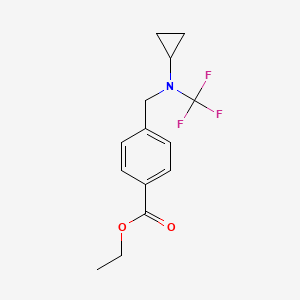
![Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate](/img/structure/B13958541.png)
